Regioisomeric Purity: Differentiating 1-Amino-1-aryl from 1-Amino-2-aryl Propanol Scaffolds
The target compound is defined by its 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol scaffold. A commercially available regioisomer, 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol (CAS 1216219-85-0), possesses an identical molecular formula (C₁₀H₁₄FNO₂) and weight (199.22 g/mol) but a different substitution pattern . The target compound's (1S,2S) isomer is offered at 98% purity, ensuring that for synthetic applications requiring the 1,1-substituted scaffold, the risk of regioisomeric contamination is controlled, a specification not guaranteed when procuring a generic 'amino-fluoro-methoxyphenyl-propanol' .
| Evidence Dimension | Regioisomeric Identity and Purity (1,1- vs 1,2-substituted scaffold) |
|---|---|
| Target Compound Data | (1S,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol, CAS 1269967-92-1, Purity: 98% |
| Comparator Or Baseline | 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol, CAS 1216219-85-0, Purity: 95% (Min. Purity Spec) |
| Quantified Difference | Both compounds share molecular formula C₁₀H₁₄FNO₂ and MW 199.22; the differentiation is a 3% higher minimum purity specification for the target's (1S,2S) isomer, coupled with the verified 1,1-amino-alcohol scaffold. |
| Conditions | Commercial product specifications as listed by vendors (Leyan, AKSci). |
Why This Matters
For procurement, specifying the correct regioisomer eliminates the risk of synthesizing an incorrect lead series, saving significant time and resources in medicinal chemistry campaigns.
